molecular formula C11H20O B7770637 Undec-2-yn-1-ol CAS No. 34683-71-1

Undec-2-yn-1-ol

Cat. No.: B7770637
CAS No.: 34683-71-1
M. Wt: 168.28 g/mol
InChI Key: BRZOPVQIKCYZBJ-UHFFFAOYSA-N
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Description

Undec-2-yn-1-ol: is an organic compound with the molecular formula C11H20O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms10-undecyn-1-ol and is used in various chemical synthesis processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition Reaction: One common method for synthesizing undec-2-yn-1-ol involves the addition of a terminal alkyne to a carbonyl compound, followed by reduction. For example, the reaction of 1-decyne with formaldehyde in the presence of a base, followed by reduction with sodium borohydride, can yield this compound.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-decyne with borane, followed by oxidation with hydrogen peroxide to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions due to their efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Undec-2-yn-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. For example, oxidation with pyridinium chlorochromate (PCC) can yield undec-2-ynal.

    Reduction: The compound can be reduced to undec-2-yn-1-amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Undec-2-ynal, undec-2-ynoic acid.

    Reduction: Undec-2-yn-1-amine.

    Substitution: Undec-2-yn-1-chloride, undec-2-yn-1-bromide.

Scientific Research Applications

Chemistry: Undec-2-yn-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other alkyne derivatives and complex molecules.

Biology: The compound exhibits antifungal activity and is used in the development of antifungal agents.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting fungal infections.

Industry: this compound is employed in the esterification of fatty acids and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of undec-2-yn-1-ol in biological systems involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a range of fungal species.

Comparison with Similar Compounds

    10-Undecyn-1-ol: Similar structure but with the triple bond at a different position.

    1-Decyn-3-ol: Another alkyne alcohol with a shorter carbon chain.

    2-Butyn-1-ol: A smaller alkyne alcohol with similar reactivity.

Uniqueness: Undec-2-yn-1-ol is unique due to its longer carbon chain and the position of the triple bond, which imparts distinct chemical and physical properties. Its antifungal activity and use in esterification reactions make it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

undec-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZOPVQIKCYZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956169
Record name Undec-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34683-71-1
Record name 2-Undecyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC370641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undec-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-2-(2-undecynyloxy)-2H-pyran in methanol (100 mL), was added p-toluenesulfonic acid (30 mg). The mixture was stirred at room temperature for 4 hours. The solvent was removed by rotary evaporation. The residue was taken up in ether (150 mL) and washed with aqueous saturated NaHCO3 (120 mL), saturated NaCl (120 mL) and water (200 mL). The organic layer was dried (MgSO4) and concentrated to yield a yellow oil. Purification by flash silica gel chromatography (90:10 hexane/EtOAc) afforded 2-undecyn-1-ol (48) (2.6 g, 77% overall) as a colorless oil: Rf 0.27 (90:10 hexane/EtOAc); IR (neat) 3300, 2925, 2855, 1437, 1110 Cm-1 ; 1H NMR (CDCl3) δ 4.18 (t, J=2.4 Hz, 2 H), 2.8 (s, 1 H), 2.14 (tt, J1 =7.2 Hz, J2 =2.4 Hz, 2 H), 1.35 (m, 12 H), 0.82 (t, J=6.9 Hz, 3 H); 13C NMR (CDCl3) δ 86.15, 78.28, 50.93, 31.76, 29.09, 29.04, 28.82, 28.56, 22.56, 18.63, 13.95. ##STR22##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
77%

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